molecular formula C10H10F2O2 B13995152 Methyl 3-(difluoromethyl)-2-methylbenzoate

Methyl 3-(difluoromethyl)-2-methylbenzoate

Cat. No.: B13995152
M. Wt: 200.18 g/mol
InChI Key: VTSFDHKUDBHMHW-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-2-methylbenzoate is an organic compound that belongs to the class of difluoromethylated aromatic esters This compound is characterized by the presence of a difluoromethyl group (-CF₂H) attached to a benzene ring, which is further substituted with a methyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(difluoromethyl)-2-methylbenzoate typically involves the difluoromethylation of a suitable aromatic precursor. One common method is the electrophilic difluoromethylation of 2-methylbenzoic acid derivatives using difluorocarbene precursors. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst to facilitate the transfer of the difluorocarbene species to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(difluoromethyl)-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(difluoromethyl)-2-methylbenzoate involves interactions with molecular targets through its difluoromethyl group. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The difluoromethyl group can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)-2-methylbenzoate
  • Methyl 3-(chloromethyl)-2-methylbenzoate
  • Methyl 3-(bromomethyl)-2-methylbenzoate

Uniqueness

Methyl 3-(difluoromethyl)-2-methylbenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a pharmacologically active compound compared to its non-fluorinated or mono-fluorinated analogs .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-2-methylbenzoate

InChI

InChI=1S/C10H10F2O2/c1-6-7(9(11)12)4-3-5-8(6)10(13)14-2/h3-5,9H,1-2H3

InChI Key

VTSFDHKUDBHMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C(F)F

Origin of Product

United States

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